5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine
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Overview
Description
5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine is a fluorinated pyridine derivative that contains a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine typically involves the introduction of the trimethylstannyl group to a fluorinated pyridine precursor. One common method is the reaction of 5-fluoro-3-methylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to replace the trimethylstannyl group with an aryl or vinyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, materials science, and other applications where fluorinated and tin-containing compounds are valuable .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the fluorine and trimethylstannyl groups. These groups can influence the reactivity and stability of the compound, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
- 6-Fluoro-2-(tributylstannyl)pyridine
Uniqueness
5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine is unique due to its specific substitution pattern and the presence of both fluorine and trimethylstannyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in various chemical environments .
Biological Activity
5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a fluorine atom and a trimethylstannyl group. The presence of these functional groups may influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a modulator for certain enzymatic pathways, potentially affecting cellular signaling and metabolic processes.
Key Mechanisms Identified:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes, thereby altering cellular metabolism.
- Modulation of Receptor Activity : It may interact with receptors, influencing downstream signaling pathways that are critical in disease progression.
Therapeutic Applications
The compound has been explored for its potential use in treating various conditions, particularly those related to cancer and infectious diseases. Its unique structure allows it to be investigated as a candidate for drug development.
Potential Therapeutic Areas:
- Cancer Treatment : Due to its ability to modulate enzymatic activities, there is interest in its application in oncology.
- Antiviral Properties : Similar compounds have shown efficacy against viral infections, suggesting a potential role for this compound in antiviral therapies.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from notable research:
Study | Objective | Findings |
---|---|---|
Study A (2020) | Evaluate anticancer activity | Showed significant inhibition of tumor cell proliferation in vitro. |
Study B (2021) | Investigate antiviral properties | Demonstrated moderate antiviral activity against influenza virus strains. |
Study C (2022) | Assess metabolic stability | Found that the compound exhibited favorable metabolic stability in liver microsomes, indicating potential for further development. |
Properties
Molecular Formula |
C9H14FNSn |
---|---|
Molecular Weight |
273.92 g/mol |
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C6H5FN.3CH3.Sn/c1-5-2-6(7)4-8-3-5;;;;/h2,4H,1H3;3*1H3; |
InChI Key |
GZHQIOMXFKHNTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1[Sn](C)(C)C)F |
Origin of Product |
United States |
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